molecular formula C16H21FN2O3 B7851663 Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate

Cat. No.: B7851663
M. Wt: 308.35 g/mol
InChI Key: IAZLGZXRASVPKX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate (CAS 186595-68-6) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C16H21FN2O3 and a molecular weight of 308.35 g/mol , this compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group and acylated by a 4-fluorobenzoyl moiety. This specific structure makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the piperazine nitrogen, which is a common strategy in drug discovery workflows. The incorporation of a fluorinated aromatic ring is a frequent modification in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research applications as a key intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Analytical data, including a Certificate of Analysis, should be consulted to confirm identity and purity prior to use .

Properties

IUPAC Name

tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZLGZXRASVPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-fluorobenzoyl chloride in the presence of a base, followed by the protection of the piperazine nitrogen with a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in:

  • Drug Development : It serves as a precursor in synthesizing various pharmaceuticals targeting specific biological pathways. Compounds with similar structures have shown promise in modulating neurotransmitter systems and exhibiting anticancer properties .
  • Biological Activity Studies : Research indicates that this compound may interact with serotonin receptors and other neurotransmitter systems, suggesting potential roles in treating mood disorders and neurodegenerative diseases .

Enzyme Inhibition Studies

The compound has demonstrated inhibitory activity against certain enzymes involved in metabolic pathways. For example:

  • Monoacylglycerol Lipase (MAGL) : Some derivatives of piperazine compounds exhibit selective inhibition of MAGL, which plays a role in endocannabinoid metabolism. This suggests potential therapeutic applications in pain management and inflammation control .

Anticancer Research

Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:

  • Ovarian Cancer Cells : The compound has demonstrated an IC50 value around 30 µM against ovarian cancer cells, indicating its potential as an anticancer agent .
Biological ActivityTargetIC50 ValueReference
Anticancer ActivityOvarian Cancer Cells~30 µM
Enzyme InhibitionMonoacylglycerol LipaseNot specified

These findings highlight the compound's potential for further exploration in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl moiety enhances its binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate exhibits unique properties due to the presence of the fluorobenzoyl group. This group enhances its lipophilicity and metabolic stability, making it more suitable for drug development. Additionally, the fluorine atom increases its binding affinity to biological targets, potentially leading to higher efficacy in therapeutic applications .

Biological Activity

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a tert-butyl group and a 4-fluorobenzoyl moiety. Its molecular formula is C_{16}H_{20}FNO_2, and it has a molecular weight of approximately 308.35 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperazine moiety is known for modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and anxiety disorders . The compound may act as an agonist or antagonist at these sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related piperazine derivatives can inhibit cell viability in various cancer cell lines, including ovarian cancer cells .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
This compoundOVCAR-331.5
Benzoylpiperidine derivativeCOV31843.9

Antimicrobial Properties

This compound also demonstrates antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study focusing on the effects of piperazine derivatives on cancer cell lines highlighted the promising results of this compound in inhibiting proliferation in OVCAR-3 cells. The mechanism was linked to its interaction with the MAGL enzyme, which plays a role in lipid metabolism and cancer progression .
  • Serotonin Receptor Modulation : Another study explored the interaction of this compound with serotonin receptors, suggesting that it could modulate mood-related pathways effectively. This property makes it a candidate for further investigation as an antidepressant or anxiolytic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics but may exhibit variable metabolism rates depending on structural modifications . Toxicity profiles are still under investigation but are crucial for determining safe dosages in clinical applications.

Q & A

Q. Advanced

  • Solvent Selection : Slow evaporation of EtOAc/hexane mixtures (1:3) promotes crystal growth .
  • Hygroscopicity Mitigation : Handle intermediates under anhydrous conditions (e.g., glovebox) to prevent hydrate formation .
  • SHELX Parameters : Use TWIN and BASF commands to model twinning in low-symmetry space groups (e.g., P1) .

How does the fluorobenzoyl group influence biological activity compared to non-fluorinated analogs?

Basic
The 4-fluoro group enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
  • Electrophilic Reactivity : Fluorine’s electron-withdrawing effect stabilizes carbonyl interactions with enzymes (e.g., prolyl hydroxylases) .

Q. Advanced

  • SAR Studies : Replace fluorine with Cl or NO₂ to assess steric vs. electronic effects. For example, 4-Cl analogs show reduced IC₅₀ against BTK kinase due to larger van der Waals radii .
  • Docking Simulations : Fluorine’s electronegativity enhances hydrogen bonding with Thr²⁰⁷ in HIF-α binding pockets .

What purification challenges arise during scale-up, and how are they addressed?

Q. Advanced

  • Byproduct Formation : Tert-butyl cleavage under acidic conditions generates piperazine side products. Use pH-controlled extraction (pH 6–7) to minimize degradation .
  • Column Chromatography Limitations : For >10 g batches, switch to recrystallization (e.g., EtOH/H₂O) or centrifugal partition chromatography .

How can computational methods predict reactivity in derivatization reactions?

Q. Advanced

  • DFT Calculations : Model transition states for nucleophilic acyl substitutions (e.g., B3LYP/6-31G* level) to predict regioselectivity in piperazine functionalization .
  • Molecular Dynamics : Simulate solvation effects in DMF vs. THF to optimize SNAr reactions at the 4-fluorobenzoyl group .

What are the limitations of using tert-butyl carbamate as a protecting group?

Basic
The tert-butyl group:

  • Stability : Resists basic conditions but cleaves under strong acids (e.g., TFA) .
  • Steric Hindrance : Bulky tert-butyl limits access to the piperazine nitrogen for further functionalization .

Q. Advanced

  • Orthogonal Protection : Use Fmoc or Alloc groups for sequential deprotection in multi-step syntheses .
  • Microwave-Assisted Cleavage : TFA/DCM (1:4) at 60°C for 30 min removes tert-butyl without side reactions .

How do researchers validate synthetic intermediates in multi-step routes?

Q. Advanced

  • HRMS-ESI : Confirm exact mass (e.g., [M+Na]+ = 374.15 for this compound) .
  • 2D NMR (HSQC/HMBC) : Correlate carbonyl (δ ~167 ppm) with adjacent piperazine protons .

What safety considerations apply when handling fluorinated intermediates?

Q. Advanced

  • Fluoride Release Risk : Avoid high-temperature reflux with LiAlH₄, which can generate toxic HF .
  • Waste Disposal : Neutralize fluorinated byproducts with Ca(OH)₂ to precipitate insoluble CaF₂ .

How is this compound used in drug discovery pipelines?

Q. Advanced

  • Fragment-Based Screening : The piperazine-fluorobenzoyl scaffold serves as a hinge-binding motif in kinase inhibitors (e.g., BTK, EGFR) .
  • Pro-drug Synthesis : Hydrolyze the tert-butyl group in vivo to release active piperazine metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate
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Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate

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